molecular formula C14H14BrNO6 B8168666 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate

Cat. No.: B8168666
M. Wt: 372.17 g/mol
InChI Key: YEFORQVXAGNSGO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a 4-bromo-2-(2-methoxyethoxy)benzoate moiety attached to a 2,5-dioxopyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate typically involves the esterification of 4-bromo-2-(2-methoxyethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2-methoxyethoxy)benzoate would depend on its specific application. In bioconjugation reactions, the ester group can react with amines to form stable amide bonds, facilitating the attachment of biomolecules. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO6/c1-20-6-7-21-11-8-9(15)2-3-10(11)14(19)22-16-12(17)4-5-13(16)18/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFORQVXAGNSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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